3-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide
Overview
Description
3-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the inhibition of rRNA synthesis and the disruption of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CX-5461 has been shown to have significant biochemical and physiological effects in cancer cells. The compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. CX-5461 has also been shown to induce senescence in cancer cells, which can prevent tumor growth and progression.
Advantages and Limitations for Lab Experiments
CX-5461 has several advantages for lab experiments. The compound is highly selective for RNA polymerase I transcription and has minimal off-target effects. CX-5461 is also highly potent and has been shown to have activity against a wide range of cancer cell lines. However, the compound has several limitations, including poor solubility and stability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of CX-5461. One direction is the development of more potent and selective derivatives of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of new delivery methods for CX-5461 could improve its efficacy and reduce its toxicity in vivo.
Scientific Research Applications
CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA). The inhibition of RNA polymerase I transcription leads to the disruption of ribosome biogenesis, which is required for cell proliferation and survival.
properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-14-12(16)10-4-3-5-11(8-10)15-13(17)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPDMKEJQJODZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.